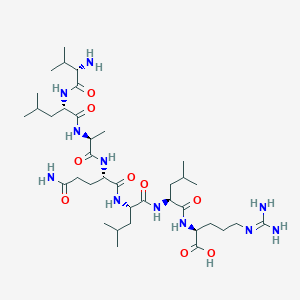
4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Paal–Knorr reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity.
化学反应分析
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
科学研究应用
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
作用机制
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Shares the pyrrole ring but has an oxadiazole ring instead of pyridine.
2,5-Dimethylpyrrole: Lacks the pyridine ring and is simpler in structure.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Contains a benzoic acid hydrazide group instead of pyridine.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is unique due to its combination of pyridine and pyrrole rings, which imparts distinct electronic and chemical properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3 |
InChI 键 |
UCLWYRIKMKPRLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1)C)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
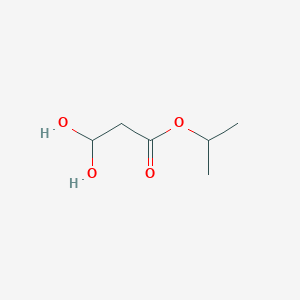
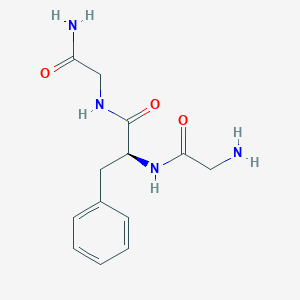

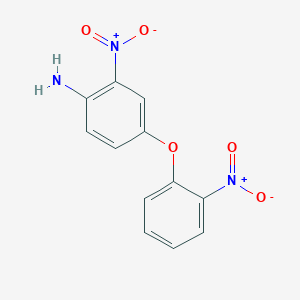
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
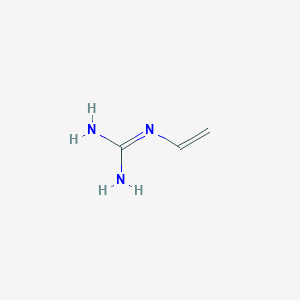
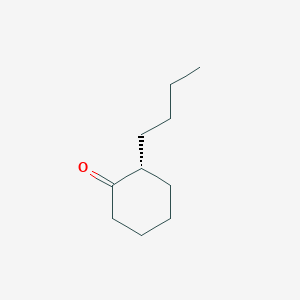

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

